2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
2,4-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a heterocyclic organic compound featuring a benzamide core substituted with two methoxy groups at the 2- and 4-positions. The tetrahydroquinolin-6-yl moiety is fused with a 2-oxo group, forming a partially saturated bicyclic system. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition and receptor modulation. Its synthesis typically involves coupling 2,4-dimethoxybenzoic acid derivatives with substituted tetrahydroquinolin-6-amine intermediates under standard amidation conditions .
Properties
IUPAC Name |
2,4-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-13-5-6-14(16(10-13)24-2)18(22)19-12-4-7-15-11(9-12)3-8-17(21)20-15/h4-7,9-10H,3,8H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLAPMJOCXTDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the Pomeranz-Fritsch cyclization, which involves the reaction of a β-aminoketone with a suitable aldehyde under acidic conditions to form the tetrahydroquinoline ring. Subsequent steps include the introduction of the methoxy groups and the formation of the benzamide moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives, such as tetrahydroquinolines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents such as halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced tetrahydroquinolines.
Substitution: : Halogenated or alkylated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of various derivatives and analogs. Its structural complexity allows for the exploration of new synthetic pathways and the development of novel compounds with potential applications in material science.
Biology
Biologically, 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has shown promise in various assays. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. The compound's interaction with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
In the medical field, this compound has been investigated for its therapeutic potential. Its ability to modulate biological pathways and interact with specific molecular targets suggests its use in the treatment of diseases such as cancer, inflammation, and viral infections.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its structural features make it suitable for the design of compounds with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism by which 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin
Biological Activity
2,4-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. It belongs to the class of sulfonamides and features a tetrahydroquinoline core, which is known for its significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C19H24N2O5S
Molecular Weight : 396.47 g/mol
The structure of this compound includes methoxy groups at positions 2 and 4 of the benzene ring and a sulfonamide moiety. These functional groups enhance its chemical reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. For instance, it has been shown to inhibit carbonic anhydrases, which are crucial in various physiological processes .
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties against various human cancer cell lines. Studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Compounds containing this moiety have been widely studied for their effectiveness against a range of bacterial strains .
Biological Activity Data
The following table summarizes the biological activities and relevant findings associated with this compound:
| Activity | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrases; potential therapeutic applications in pain management and inflammation | |
| Antitumor Activity | Induces apoptosis in various cancer cell lines; significant cytotoxicity observed | |
| Antimicrobial Activity | Exhibits antibacterial properties against multiple strains |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of derivatives similar to this compound against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The compound demonstrated IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and carbonic anhydrases. The results indicated that it effectively inhibited enzyme activity at specific concentrations, suggesting its potential as a therapeutic agent in conditions where carbonic anhydrase modulation is beneficial .
Comparison with Similar Compounds
The unique structural features of this compound distinguish it from other compounds within its class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-2(1H)-quinolone | Contains a quinolone core | Antibacterial and anticancer activities |
| Indole derivatives | Similar pharmacological profiles | Diverse biological activities including anti-inflammatory |
| Sulfanilamide | Simple sulfonamide with antimicrobial properties | Antibacterial |
This compound's combination of methoxy groups and sulfonamide functionality alongside the tetrahydroquinoline structure confers distinct chemical reactivity and enhances its potential therapeutic applications compared to other compounds within the same class .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning: Methoxy Group Variations
3,5-Dimethoxy-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide
- Structural Difference : The methoxy groups are positioned at the 3- and 5-positions of the benzamide ring instead of 2- and 4-.
- Steric Hindrance: Reduced steric bulk compared to the 2,4-isomer due to the absence of ortho-substitution.
2,4-Dimethoxy-N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzenesulfonamide
- Structural Difference: Replaces the benzamide group with a benzenesulfonamide and introduces a methyl group at the 1-position of the tetrahydroquinolin ring.
- Implications: Solubility: Sulfonamide groups generally enhance aqueous solubility compared to benzamides.
Core Modifications: Tetrahydroquinolin Derivatives
3-{4-[5-(1,3-Dimethyl-2-Oxo-1,2-Dihydroquinolin-6-ylamino)-5-Oxopentyloxy]-Benzylamino}-N-Hydroxy-4-Methoxybenzamide
- Structural Difference: Incorporates a 1,3-dimethyl-2-oxo-1,2-dihydroquinolin core and a hydroxamate group.
- Implications: Biological Activity: The hydroxamate group is a known zinc-binding motif, making this compound a potent inhibitor of histone deacetylases (HDACs), particularly HDAC6/8. Selectivity: The dimethyl substitution on the quinolin ring may enhance metabolic stability.
4-(1H-Benzo[d]Imidazol-1-yl)-N-(4-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Thiazol-2-yl)Benzamide
Enzyme Inhibition
- HDAC Inhibition: Analogous compounds with hydroxamate groups (e.g., compound 32 in ) demonstrate nanomolar IC50 values against HDAC6/8, suggesting the 2,4-dimethoxybenzamide scaffold could be optimized for similar activity.
- Kinase Modulation : Thiazole-containing derivatives () are often explored in cancer therapy due to their ATP-competitive binding.
Physicochemical Properties
| Compound Name | Molecular Weight | Purity (%) | Key Functional Groups |
|---|---|---|---|
| 2,4-Dimethoxy-N-(2-oxo-THQ-6-yl)benzamide | 354.37 | N/A | Benzamide, methoxy |
| 3,5-Dimethoxy-N-(2-oxo-THQ-6-yl)benzamide | 354.37 | N/A | Benzamide, methoxy |
| 2,4-Dimethoxy-N-(1-methyl-2-oxo-THQ-6-yl)sulfonamide | 418.51 | N/A | Sulfonamide, methoxy, methyl |
| 4-(Benzimidazol-1-yl)-N-(thiazol-2-yl)benzamide | 360.45 | 98 | Benzimidazole, thiazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
